Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H23Cl3N2O3S and its molecular weight is 525.87. The purity is usually 95%.
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Biological Activity
Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H23Cl3N2O3S
- Molecular Weight : 525.9 g/mol
- CAS Number : 1216844-56-2
The compound is part of a class of thieno[2,3-c]pyridine derivatives that have shown various biological activities. The presence of the dichlorobenzamido group is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit potent antitumor activity. For instance, compounds structurally similar to Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been tested against various human tumor cell lines. These studies often focus on their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 10.5 | Apoptosis induction |
MCF-7 | 7.8 | Cell cycle arrest |
A549 | 12.0 | Inhibition of angiogenesis |
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is influenced by its structural components. The dichlorobenzamido moiety enhances its binding affinity to specific receptors involved in tumor suppression and cell signaling pathways.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-c]pyridine derivatives had significant cytotoxic effects on breast cancer cells through the modulation of apoptosis-related proteins .
- Inhibition of Topoisomerase II : Research indicated that compounds within this class exhibited inhibitory effects on topoisomerase II enzymes, which are crucial for DNA replication and repair in cancer cells .
- Adenosine Receptor Modulation : Other studies have explored the potential of these compounds as modulators at adenosine receptors (A1 and A3), suggesting a role in neuroprotection and anti-inflammatory effects .
Pharmacological Applications
The compound's diverse biological activities suggest potential applications in:
- Cancer therapy : As an antitumor agent.
- Neurological disorders : Through modulation of adenosine receptors.
- Anti-inflammatory treatments : Leveraging its receptor interaction profiles.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(3,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3S.ClH/c1-2-31-24(30)21-19-8-9-28(13-15-6-4-3-5-7-15)14-20(19)32-23(21)27-22(29)16-10-17(25)12-18(26)11-16;/h3-7,10-12H,2,8-9,13-14H2,1H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLQQQXPOJBUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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